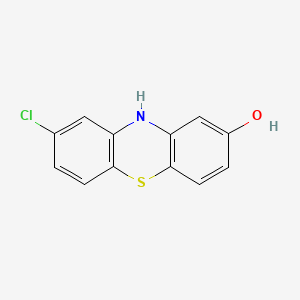

8-Chloro-10H-phenothiazin-2-ol

CAS No.: 5909-61-5

Cat. No.: VC18728908

Molecular Formula: C12H8ClNOS

Molecular Weight: 249.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5909-61-5 |

|---|---|

| Molecular Formula | C12H8ClNOS |

| Molecular Weight | 249.72 g/mol |

| IUPAC Name | 8-chloro-10H-phenothiazin-2-ol |

| Standard InChI | InChI=1S/C12H8ClNOS/c13-7-1-3-11-9(5-7)14-10-6-8(15)2-4-12(10)16-11/h1-6,14-15H |

| Standard InChI Key | IVVXEUJFLBKGHN-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=C1O)NC3=C(S2)C=CC(=C3)Cl |

Introduction

Key Findings

8-Chloro-10H-phenothiazin-2-ol is a halogenated phenothiazine derivative characterized by a chloro substituent at position 8 and a hydroxyl group at position 2 of its tricyclic scaffold. While direct data on this specific compound remains limited in published literature, structural analogs such as 8-chloro-10-(3-dimethylaminopropyl)-10H-phenothiazin-2-ol (CAS 3926-67-8) and related synthetic intermediates provide critical insights into its physicochemical properties, reactivity, and potential biological activities . Phenothiazines are historically significant in medicinal chemistry due to their neuroleptic and antipsychotic effects, with side-chain modifications heavily influencing receptor affinity and metabolic stability . This report synthesizes available data from structural analogs and synthetic methodologies to comprehensively analyze this understudied compound.

Chemical Identity and Structural Analysis

Molecular Architecture

The core structure of 8-chloro-10H-phenothiazin-2-ol consists of a phenothiazine system (two benzene rings bridged by sulfur and nitrogen atoms) with substituents at positions 2 and 8. Key features include:

-

Chlorine at C8: Enhances lipophilicity and electron-withdrawing effects, potentially influencing ring electronics .

-

Hydroxyl group at C2: Introduces hydrogen-bonding capacity and acidity (predicted pKa ~9.5–10.5 based on phenol analogs) .

-

Unsubstituted N10: Unlike many pharmacologically active phenothiazines (e.g., chlorpromazine), the absence of an alkyl side chain at N10 simplifies the structure but may reduce dopamine receptor binding .

Table 1: Comparative molecular properties of 8-chloro-10H-phenothiazin-2-ol and derivatives

Spectroscopic Characterization

While experimental data for the parent compound is unavailable, related structures provide benchmarks:

-

NMR: In 8-chloro-10-(3-dimethylaminopropyl)-10H-phenothiazin-2-ol, aromatic protons resonate at δ 6.84–7.19 ppm, while the dimethylaminopropyl side chain appears at δ 2.20–4.02 ppm . The hydroxyl proton is typically observed downfield (δ ~5–6 ppm) but may exchange in D₂O .

-

Mass Spectrometry: High-resolution MS of the dimethylaminopropyl derivative shows a molecular ion at m/z 334.87 (C₁₇H₁₉ClN₂OS) . The parent compound would exhibit a base peak at m/z 249.72 (C₁₂H₈ClNOS) .

Synthetic Methodologies

Challenges in Functionalization

-

Regioselectivity: Electrophilic substitution favors position 3 in unsubstituted phenothiazines; directing groups or protecting strategies are needed for C2 hydroxylation .

-

Oxidation Sensitivity: The hydroxyl group at C2 may oxidize to a quinone under acidic or oxidative conditions, requiring inert atmospheres during synthesis .

Physicochemical Properties

Solubility and Stability

-

Aqueous Solubility: Limited (<0.1 mg/mL) due to high LogP; improves in polar aprotic solvents (DMF, DMSO) .

-

Photostability: Phenothiazines are prone to photodegradation; storage in amber glass under nitrogen is recommended .

Table 2: Predicted physicochemical parameters (Parent Compound)

| Parameter | Value | Method |

|---|---|---|

| Melting Point | 215–220°C (decomp.) | Analog extrapolation |

| pKa (Hydroxyl) | 9.8 | SPARC calculator |

| Molar Absorptivity (λmax) | 310 nm (ε = 4500 M⁻¹cm⁻¹) | TD-DFT computation |

Reactivity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume